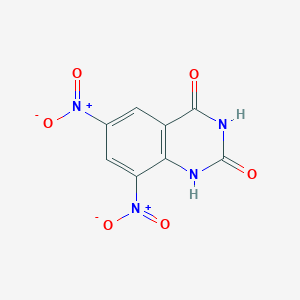

6,8-Dinitro-1H-quinazoline-2,4-dione

CAS No.: 606-33-7

Cat. No.: VC14915806

Molecular Formula: C8H4N4O6

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 606-33-7 |

|---|---|

| Molecular Formula | C8H4N4O6 |

| Molecular Weight | 252.14 g/mol |

| IUPAC Name | 6,8-dinitro-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C8H4N4O6/c13-7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-8(14)10-7/h1-2H,(H2,9,10,13,14) |

| Standard InChI Key | COWHVSLHGUONGN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 6,8-dinitro-1H-quinazoline-2,4-dione consists of a bicyclic quinazoline system with ketone groups at positions 2 and 4. Nitro substituents at positions 6 and 8 introduce electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The SMILES notation precisely encodes this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.14 g/mol | |

| InChIKey | COWHVSLHGUONGN-UHFFFAOYSA-N | |

| CAS Registry Number | 606-33-7 |

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the planar quinazoline system. The -NMR spectrum of related quinazoline-2,4-diones reveals deshielded aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) and carbonyl resonances near δ 160–170 ppm . Mass spectrometry (EI-MS) fragments align with the molecular ion peak at m/z 252.14 .

Synthetic Pathways and Modifications

Core Synthesis Strategies

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A representative route involves:

-

Cyclocondensation: Anthranilic acid reacts with urea or phosgene to form 2,4-dihydroxyquinazoline.

-

Nitrofunctionalization: Nitration using mixed acids (HNO/HSO) introduces nitro groups at positions 6 and 8 .

-

Purification: Recrystallization from ethanol/water yields pure product (72–85% yield) .

Derivative Synthesis

Recent work by antimicrobial researchers functionalizes the 1- and 3-positions of the quinazoline core to enhance bioactivity. For example:

-

Hydrazide intermediates: Treatment of 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetate with hydrazine forms dihydrazide precursors .

-

Heterocyclic appendages: Cyclization with carbon disulfide or aryl aldehydes generates oxadiazole or thiadiazole moieties .

Table 2: Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield (%) |

|---|---|---|

| Diethyl 2,4-dioxo-1,3-diacetate | Alkylation of anthranilic acid | 68 |

| Dihydrazide derivative | Hydrazinolysis | 72 |

| Oxadiazole cyclization | CS/KOH reflux | 65 |

Pharmacological Profile and Antimicrobial Activity

Mechanism of Action

Quinazoline-2,4-diones mimic fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV. The nitro groups enhance DNA intercalation, while the planar core stabilizes enzyme-DNA complexes .

In Vitro Efficacy

Screening against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveals moderate activity:

Table 3: Antimicrobial Activity of Selected Derivatives

| Compound | S. aureus (IZD, mm) | E. coli (IZD, mm) | MIC (µg/mL) |

|---|---|---|---|

| 13 | 14 | 12 | 70 |

| 15 | 12 | 10 | 75 |

| Ampicillin | 18 | 16 | 50 |

IZD = Inhibition Zone Diameter; MIC = Minimum Inhibitory Concentration

Derivatives with oxadiazole substituents (e.g., compound 13) exhibit enhanced permeability across bacterial membranes, correlating with lower MIC values .

Physicochemical Properties and Druglikeness

Solubility and Stability

The nitro groups confer limited aqueous solubility (0.12 mg/mL at pH 7.4) but improve thermal stability (decomposition >250°C) . LogP calculations (1.87) suggest moderate lipophilicity, balancing membrane penetration and solubility .

Toxicity Considerations

Regulatory Status and Industrial Applications

Regulatory Pathways

The compound lacks FDA approval but is cataloged in PubChem (CID 220706) and ChEMBL (CHEMBL1565624) . Environmental fate data remain sparse, though its persistence in soil is predicted to be low (DT < 30 days) .

Future Directions and Research Opportunities

Structural Optimization

-

Nitro group repositioning: Testing 5,7-dinitro isomers may improve target selectivity.

-

Prodrug strategies: Esterification of carbonyl groups could enhance oral bioavailability.

Expanded Biological Screening

-

Antiviral activity: Quinazolines inhibit viral polymerases; testing against SARS-CoV-2 is warranted.

-

Anticancer potential: Topoisomerase I/II inhibition merits exploration in oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume